Methyl 1-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Overview
Description
Methyl 1-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a versatile organic compound with a pyridine ring structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves the reaction of isopropylamine with ethyl acetoacetate, followed by cyclization and esterification. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst like piperidine to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in dihydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include various substituted pyridine and dihydropyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Methyl 1-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 1-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate: This compound has a similar structure but with a methyl group instead of an isopropyl group.
1-Methyl-2-oxo-1,2-dihydro-4-pyridinecarboxylic acid: This compound lacks the ester group and has a carboxylic acid group instead.
Uniqueness
Methyl 1-isopropyl-2-oxo-1,2-dihydropyridine-4-carboxylate is unique due to its isopropyl group, which imparts different steric and electronic properties compared to its methyl-substituted analogs. This difference can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
methyl 2-oxo-1-propan-2-ylpyridine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(2)11-5-4-8(6-9(11)12)10(13)14-3/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMRIAOHWPTYBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=CC1=O)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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